![molecular formula C26H20N2OS B2794995 (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide CAS No. 477500-47-3](/img/structure/B2794995.png)

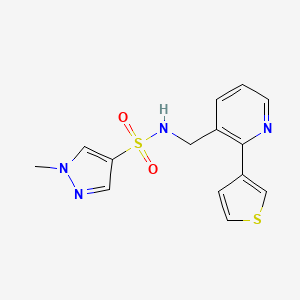

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methylnaphtho[1,2-d]thiazole is a chemical compound used as a raw material for the synthesis of spectrum sensitization added dye in the photosensitive material industry . It’s a solid substance with a molecular formula of C12H9NS and a molecular weight of 199.27 .

Synthesis Analysis

The synthesis of 2-Methylnaphtho[1,2-d]thiazole involves two intermediates, 1-acetyl amino naphthalene and 1-thioacetyl amino naphthalene .Physical and Chemical Properties Analysis

2-Methylnaphtho[1,2-d]thiazole is a solid substance with a molecular formula of C12H9NS and a molecular weight of 199.27 . It has a melting point of 94.0 to 97.0 °C and a boiling point of 168 °C/5.5 mmHg .Scientific Research Applications

Metabolic Profiling and Disposition

(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,2-diphenylacetamide, as a compound, has been involved in studies related to the metabolic profiling and disposition of pharmaceuticals. For instance, studies have investigated the metabolic pathways and excretion mechanisms of novel compounds similar to it. In one study, the disposition of a novel orexin 1 and 2 receptor antagonist, which bears structural resemblance to the mentioned compound, was determined, highlighting the metabolic pathways and excretion routes involved. The study found that the compound was extensively metabolized, and elimination was primarily through feces, with a notable presence of metabolites in the plasma suggesting more slowly cleared metabolites (Renzulli et al., 2011).

Safety and Hazards

The safety data sheet for 2-Methylnaphtho[1,2-d]thiazole suggests that it may decompose upon combustion or in high temperatures to generate poisonous fume . In case of exposure, it’s recommended to remove the victim to fresh air and keep at rest. If skin irritation or rash occurs, or if eye irritation persists after rinsing, get medical advice/attention .

Mechanism of Action

Biochemical Pathways

It is known that the compound is used in the photosensitive material industry to enhance and improve color film sensitivity . .

Pharmacokinetics

Its molecular weight is 199.272 , which may influence its absorption and distribution

Result of Action

Given its use in the photosensitive material industry, it is likely to have effects on light sensitivity and color sensitivity

Properties

IUPAC Name |

N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2OS/c1-28-24-21-15-9-8-10-18(21)16-17-22(24)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQJVPITGPPQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2794912.png)

![N-butyl-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2794917.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2794918.png)

![2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2794919.png)

![[3-Chloro-5-(ethanesulfonyl)phenyl]methanol](/img/structure/B2794920.png)

![2-(4-methylbenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2794922.png)

![N-(2,6-diethylphenyl)-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2794924.png)

![N-butyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2794926.png)

![2-((2-methoxyethyl)amino)-3-(p-tolyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2794932.png)